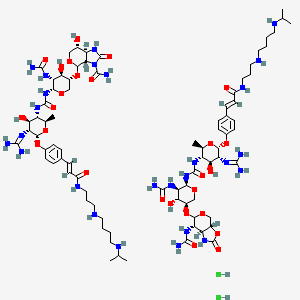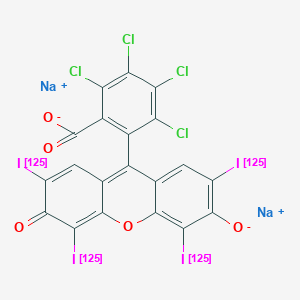
Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide, monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide, monohydrate is a compound belonging to the class of sulfonamides, which are known for their broad spectrum of antibacterial activity. This compound is characterized by the presence of a sulfanilamide group attached to a pyrimidine ring, which is further substituted with bromine and methyl groups. The monohydrate form indicates that the compound includes one molecule of water in its crystalline structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide typically involves the reaction of 5-bromo-4,6-dimethyl-2-pyrimidinylamine with sulfanilamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: 5-bromo-4,6-dimethyl-2-pyrimidinylamine and sulfanilamide.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified by recrystallization from an appropriate solvent to obtain the pure compound in its monohydrate form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanilamide group can participate in redox reactions, leading to the formation of sulfonic acids or sulfinic acids.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the sulfanilamide group.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Acids and Bases: For hydrolysis reactions, common reagents include hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfinic acids.
Hydrolysis Products: Breakdown products of the sulfanilamide group, such as sulfanilic acid.
Aplicaciones Científicas De Investigación
Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Studied for its antibacterial properties and potential use in developing new antimicrobial agents.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The antibacterial activity of Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide is primarily due to its ability to inhibit the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for their growth and replication. By inhibiting this enzyme, the compound effectively prevents the bacteria from synthesizing folic acid, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethazine: Another sulfonamide with a similar structure but different substituents on the pyrimidine ring.
Sulfadiazine: A sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
Sodium N(sup 1)-(5-bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide is unique due to the presence of the bromine atom and the specific substitution pattern on the pyrimidine ring, which may confer distinct antibacterial properties and pharmacokinetic profiles compared to other sulfonamides.
Propiedades
Número CAS |
6101-20-8 |
|---|---|
Fórmula molecular |
C12H14BrN4NaO3S |
Peso molecular |
397.23 g/mol |
Nombre IUPAC |
sodium;(4-aminophenyl)sulfonyl-(5-bromo-4,6-dimethylpyrimidin-2-yl)azanide;hydrate |
InChI |
InChI=1S/C12H12BrN4O2S.Na.H2O/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10;;/h3-6H,14H2,1-2H3;;1H2/q-1;+1; |
Clave InChI |
RFIVRKPJMTYCIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C)Br.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(7-methylocta-2,4-dienoylamino)butanediamide](/img/structure/B10859778.png)






![(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859823.png)
![(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2E,4E)-octa-2,4-dienoyl]amino]butanediamide](/img/structure/B10859825.png)





